Cas no 1352633-57-8 (2-(4-methyl-1,3-thiazol-5-yl)propanal)

2-(4-methyl-1,3-thiazol-5-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-(4-methyl-1,3-thiazol-5-yl)propanal
- 1352633-57-8
- EN300-1842801
-
- インチ: 1S/C7H9NOS/c1-5(3-9)7-6(2)8-4-10-7/h3-5H,1-2H3
- InChIKey: PAQGKYWDJWNNQR-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(C)=C1C(C=O)C
計算された属性
- せいみつぶんしりょう: 155.04048508g/mol
- どういたいしつりょう: 155.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58.2Ų
2-(4-methyl-1,3-thiazol-5-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842801-1.0g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1842801-0.25g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 0.25g |
$1328.0 | 2023-09-19 | ||
Enamine | EN300-1842801-2.5g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 2.5g |
$2828.0 | 2023-09-19 | ||
Enamine | EN300-1842801-10.0g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1842801-10g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 10g |
$6205.0 | 2023-09-19 | ||
Enamine | EN300-1842801-0.1g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 0.1g |
$1269.0 | 2023-09-19 | ||
Enamine | EN300-1842801-0.5g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 0.5g |
$1385.0 | 2023-09-19 | ||
Enamine | EN300-1842801-5.0g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 5g |
$4184.0 | 2023-06-01 | ||
Enamine | EN300-1842801-5g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 5g |
$4184.0 | 2023-09-19 | ||
Enamine | EN300-1842801-0.05g |
2-(4-methyl-1,3-thiazol-5-yl)propanal |
1352633-57-8 | 0.05g |
$1212.0 | 2023-09-19 |
2-(4-methyl-1,3-thiazol-5-yl)propanal 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
2-(4-methyl-1,3-thiazol-5-yl)propanalに関する追加情報
2-(4-Methyl-1,3-Thiazol-5-Yl)Propanal: A Comprehensive Overview
The compound 2-(4-methyl-1,3-thiazol-5-yl)propanal, identified by the CAS number 1352633-57-8, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule consists of a thiazole ring substituted with a methyl group at the 4-position and an aldehyde group at the 5-position, connected via a two-carbon chain. This unique architecture endows the compound with distinctive chemical properties and reactivity.
Recent studies have highlighted the potential of 2-(4-methyl-1,3-thiazol-5-yl)propanal as a versatile building block in organic synthesis. Its thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various nucleophilic and electrophilic reactions. The aldehyde group at the terminal position further enhances its reactivity, making it a valuable intermediate in the synthesis of complex molecules. Researchers have explored its use in the construction of bioactive compounds, such as antibiotics and antifungal agents, leveraging its ability to form hydrogen bonds and engage in π-interactions.
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)propanal typically involves multi-step processes that include the formation of the thiazole ring followed by alkylation or aldehyde introduction. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, the use of transition metal catalysts has been reported to facilitate coupling reactions involving this compound, leading to higher yields and purities.
In terms of applications, 2-(4-methyl-1,3-thiazol-5-yl)propanal has shown promise in the development of novel materials with tailored properties. Its ability to form covalent bonds with other functional groups makes it a candidate for designing advanced polymers and hybrid materials. Additionally, its role as an intermediate in drug discovery has been underscored by recent findings that highlight its potential as an anti-inflammatory agent.
The physical and chemical properties of this compound are well-documented, with studies focusing on its solubility, thermal stability, and reactivity under various conditions. For example, research has demonstrated that it exhibits good solubility in polar solvents due to the presence of electron-withdrawing groups on the thiazole ring and aldehyde moiety. Its thermal stability up to moderate temperatures makes it suitable for reactions requiring elevated conditions.
Moreover, computational studies have provided insights into the electronic structure and reactivity of 2-(4-methyl-1,3-thiazol-5-yl)propanal. Quantum mechanical calculations have revealed that the molecule's reactivity is influenced by conjugation effects within the thiazole ring and electron withdrawal from the aldehyde group. These findings have been instrumental in guiding experimental designs for optimizing synthetic pathways and predicting reaction outcomes.
In conclusion, 2-(4-methyl-1,3-thiazol-5-yl)propanal stands out as a valuable compound with multifaceted applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future research endeavors aimed at developing innovative chemical solutions.
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